molecular formula C25H18F4N6O B1672379 GSK317354A

GSK317354A

Cat. No.: B1672379
M. Wt: 494.4 g/mol
InChI Key: VTWIDKVFGFLBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK317354A is a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is an enzyme that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in various physiological processes. This compound has been studied for its potential therapeutic applications in conditions such as heart failure and Parkinson’s disease .

Preparation Methods

The synthesis of GSK317354A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactionsThe reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized processes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high purity of the compound .

Chemical Reactions Analysis

GSK317354A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

GSK317354A has been extensively studied for its scientific research applications, including:

Mechanism of Action

GSK317354A exerts its effects by selectively inhibiting GRK2. GRK2 phosphorylates activated GPCRs, leading to the recruitment of arrestin proteins and subsequent receptor desensitization and internalization. By inhibiting GRK2, this compound prevents the phosphorylation of GPCRs, thereby modulating GPCR signaling pathways. This inhibition can have therapeutic benefits in conditions where dysregulated GPCR signaling is implicated, such as heart failure and Parkinson’s disease .

Comparison with Similar Compounds

GSK317354A is unique in its selectivity for GRK2 compared to other similar compounds. Some of the similar compounds include:

    GSK180736A: A selective inhibitor of Rho-associated protein kinase (ROCK) and GRK2. It binds to GRK2 in a manner similar to this compound but has different selectivity profiles.

    GSK2163632A: A selective inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and GRK1.

These compounds highlight the structural and functional diversity among GRK inhibitors, with each compound offering unique selectivity and potency profiles for different GRK subfamilies .

Properties

Molecular Formula

C25H18F4N6O

Molecular Weight

494.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C25H18F4N6O/c1-13-21(24(36)33-18-7-8-19-16(10-18)12-31-35-19)22(14-2-5-17(26)6-3-14)34-23(32-13)15-4-9-20(30-11-15)25(27,28)29/h2-12,22H,1H3,(H,31,35)(H,32,34)(H,33,36)

InChI Key

VTWIDKVFGFLBGO-UHFFFAOYSA-N

SMILES

CC1=C(C(N=C(N1)C2=CN=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)NN=C5

Canonical SMILES

CC1=C(C(N=C(N1)C2=CN=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)NN=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK317354A;  GSK-317354A;  GSK 317354A.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GSK317354A
Reactant of Route 2
Reactant of Route 2
GSK317354A
Reactant of Route 3
Reactant of Route 3
GSK317354A
Reactant of Route 4
Reactant of Route 4
GSK317354A
Reactant of Route 5
GSK317354A
Reactant of Route 6
Reactant of Route 6
GSK317354A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.